molecular formula C69H138N8O31 B13706428 N-(Boc-PEG23)-N-bis(PEG3-azide)

N-(Boc-PEG23)-N-bis(PEG3-azide)

Cat. No.: B13706428
M. Wt: 1575.9 g/mol
InChI Key: JMLRZOZTYDSYNG-UHFFFAOYSA-N
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Description

N-(Boc-PEG23)-N-bis(PEG3-azide) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protected amine group and two azide groups attached to the PEG chains. The PEG chains provide hydrophilicity and flexibility, making this compound highly soluble in aqueous media. The azide groups enable the compound to participate in click chemistry reactions, which are widely used in bioconjugation and drug delivery applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Boc-PEG23)-N-bis(PEG3-azide) typically involves the following steps:

    Protection of Amine Group: The amine group is protected using a Boc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    PEGylation: The PEG chains are attached to the protected amine group through nucleophilic substitution reactions. This involves reacting the Boc-protected amine with PEG derivatives such as PEG-bromide or PEG-tosylate.

    Introduction of Azide Groups: The azide groups are introduced by reacting the PEGylated compound with sodium azide (NaN3) under suitable conditions.

Industrial Production Methods

Industrial production of N-(Boc-PEG23)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(Boc-PEG23)-N-bis(PEG3-azide) undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The azide groups can participate in nucleophilic substitution reactions, where they replace other leaving groups such as bromides or tosylates.

    Click Chemistry:

    Deprotection: The Boc group can be removed under acidic conditions to generate a free amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) is commonly used for introducing azide groups.

    Click Chemistry: Copper(I) bromide (CuBr) and a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) are used as catalysts.

    Deprotection: Trifluoroacetic acid (TFA) is used to remove the Boc group.

Major Products Formed

    Triazoles: Formed through click chemistry reactions with alkynes.

    Free Amine: Formed by deprotection of the Boc group.

Scientific Research Applications

N-(Boc-PEG23)-N-bis(PEG3-azide) has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.

    Biology: Employed in the modification of biomolecules such as proteins and nucleic acids for imaging and therapeutic purposes.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N-(Boc-PEG23)-N-bis(PEG3-azide) is primarily based on its ability to participate in click chemistry reactions. The azide groups react with alkynes to form stable triazole linkages, which are used to attach various functional groups or molecules. The PEG chains provide solubility and flexibility, while the Boc group protects the amine during synthesis and can be removed to reveal a reactive site.

Comparison with Similar Compounds

N-(Boc-PEG23)-N-bis(PEG3-azide) can be compared with other PEG derivatives such as:

    N-Boc-PEG3-bromide: Contains a bromide group instead of azide, used for nucleophilic substitution reactions.

    N-Boc-PEG3-amine: Lacks azide groups, used for amine-based reactions.

    N-Boc-PEG3-tosylate: Contains a tosylate group, used for nucleophilic substitution reactions.

The uniqueness of N-(Boc-PEG23)-N-bis(PEG3-azide) lies in its dual azide groups, which enable efficient click chemistry reactions, and its long PEG chain, which enhances solubility and biocompatibility.

Properties

Molecular Formula

C69H138N8O31

Molecular Weight

1575.9 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C69H138N8O31/c1-69(2,3)108-68(78)72-4-10-79-16-22-87-28-30-89-32-34-91-36-38-93-40-42-95-44-46-97-48-50-99-52-54-101-56-58-103-60-62-105-64-66-107-67-65-106-63-61-104-59-57-102-55-53-100-51-49-98-47-45-96-43-41-94-39-37-92-35-33-90-31-29-88-27-21-84-15-9-77(7-13-82-19-25-85-23-17-80-11-5-73-75-70)8-14-83-20-26-86-24-18-81-12-6-74-76-71/h4-67H2,1-3H3,(H,72,78)

InChI Key

JMLRZOZTYDSYNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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